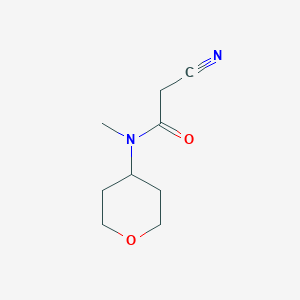

2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound name indicates the presence of three distinct structural elements: a cyano group positioned at the second carbon of an acetamide backbone, a methyl substituent on the amide nitrogen, and an oxan-4-yl group also attached to the nitrogen atom. The oxan-4-yl designation specifically refers to the tetrahydropyran ring system, where oxane represents the six-membered oxygen-containing heterocycle in its saturated form.

Related compounds in the chemical literature demonstrate similar naming patterns, such as N-methyl-2-(oxan-4-yl)acetamide, which shares the oxan-4-yl and N-methyl functionalities but lacks the cyano group. The molecular formula for such oxan-containing acetamides typically follows patterns like C8H15NO2, as observed in structurally similar compounds. The presence of the cyano group would modify this formula accordingly, adding a carbon and nitrogen atom while maintaining the overall structural integrity of the acetamide core.

The International Union of Pure and Applied Chemistry classification system places this compound within multiple categories simultaneously. As an acetamide derivative, it belongs to the broader class of carboxamides, while the cyano functionality categorizes it among nitrile-containing compounds. The oxan ring system positions it within the heterocyclic compound classification, specifically among oxygen-containing heterocycles. This multi-classification reflects the compound's complex nature and potential for diverse chemical reactivity patterns.

Historical Context of Acetamide Derivatives in Organic Chemistry

The development of acetamide derivatives has played a crucial role in the evolution of organic chemistry since the early establishment of systematic synthetic methodologies. Acetamide itself, with the fundamental formula CH3CONH2, serves as the parent compound for an extensive family of derivatives that have found applications ranging from industrial solvents to pharmaceutical intermediates. The historical significance of acetamide compounds stems from their accessibility through multiple synthetic routes and their ability to undergo diverse chemical transformations.

The introduction of cyano-containing acetamides marked a significant advancement in synthetic organic chemistry, with compounds like 2-cyanoacetamide becoming important building blocks for more complex molecules. These cyano-acetamides have found particular utility in spectrofluorimetric methods for determining the activity of antihistamine H1 receptor antagonistic drugs, including ebastine, cetirizine dihydrochloride, and fexofenadine hydrochloride. The preparation methods for such compounds have evolved from classical approaches involving chloroacetic acid through Kolbe nitrile synthesis, followed by Fischer esterification and ester aminolysis.

Research into acetamide derivatives has revealed their broad spectrum of biological activities, leading to increased interest in their synthesis and structure-activity relationships. Modern pharmaceutical research has demonstrated that molecules containing acetamide linkages exhibit activities including anti-inflammatory, antioxidant, anticancer, anticonvulsant, anti-hypoxic, and antimicrobial properties. This extensive range of biological activities has made acetamide derivatives central to contemporary drug discovery programs, with several compounds containing acetamide groups achieving widespread clinical use, such as paracetamol, which serves as one of the world's most widely used analgesic and antipyretic agents.

The historical development of synthesis methods for N-substituted acetamides has involved increasingly sophisticated approaches. Traditional methods employed direct condensation reactions between carboxylic acids and amines using coupling agents like N,N-carbonyldiimidazole and 4-dimethylaminopyridine. Contemporary synthetic strategies have expanded to include microwave-assisted synthesis and environmentally friendly protocols that minimize reaction times while achieving excellent yields. These methodological advances have enabled the preparation of increasingly complex acetamide derivatives with multiple functional groups and heterocyclic substituents.

Position Within Contemporary Heterocyclic Compound Research

Contemporary heterocyclic compound research has positioned oxygen-containing heterocycles as fundamental building blocks in medicinal chemistry and pharmaceutical development. Current research indicates that more than ninety percent of medicines containing heterocyclic compounds have been developed following comprehensive scientific understanding of biological systems. Within this context, oxygen heterocyclic rings represent one of the most common structural features in drugs and natural products, with 311 drug molecules containing at least one oxygen heterocyclic ring approved by the Food and Drug Administration by the end of 2022.

The oxan ring system, specifically represented in compounds like this compound, occupies a prominent position within this pharmaceutical landscape. Among the 389 oxygen heterocyclic rings identified in approved drugs, pyran rings (which include the oxan system in its saturated form) rank among the most prevalent, alongside furan rings, macrolides, morpholine, and dioxane structures. This prevalence reflects the favorable pharmaceutical properties often associated with six-membered oxygen heterocycles, including metabolic stability and favorable pharmacokinetic profiles.

Modern synthetic approaches to oxan-containing compounds have benefited from advances in selective functionalization methods and ring-forming reactions. Research has demonstrated that tetrahydropyran derivatives can undergo diverse chemical transformations, including oxidation reactions that convert them to corresponding carboxylic acids, and various substitution reactions that enable the introduction of additional functional groups. These synthetic capabilities have made oxan-containing acetamides valuable intermediates for the construction of more complex pharmaceutical targets.

The integration of cyano groups with oxan-containing acetamides represents a contemporary approach to designing multifunctional organic molecules with enhanced biological activity potential. Research into cyano-containing compounds has revealed their ability to interact with specific molecular targets such as enzymes and receptors, with the electrophilic nature of the cyano group enabling diverse biochemical interactions. This multifunctional approach aligns with current trends in drug discovery that emphasize the development of molecules capable of modulating multiple biological pathways simultaneously.

Properties

IUPAC Name |

2-cyano-N-methyl-N-(oxan-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITUSFUAVZDTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCOCC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Biochemical Analysis

Biochemical Properties

2-cyano-N-methyl-N-(oxan-4-yl)acetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active compounds. It interacts with various enzymes and proteins, facilitating the synthesis of heterocyclic compounds. The cyano group in this compound is highly reactive and can participate in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of metabolites that may have therapeutic or toxicological implications.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact various cellular functions, including cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular processes can vary depending on the duration of exposure. Short-term exposure may lead to transient changes in cell signaling and metabolism, while long-term exposure could result in more sustained alterations in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis. These adverse effects are likely due to the compound’s interactions with critical cellular pathways and the generation of reactive metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites within the cell. Additionally, this compound can affect the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it may accumulate in specific cellular compartments. Its distribution within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors can influence the compound’s localization and its overall biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound can be targeted to particular organelles, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications and targeting signals. This localization can affect its interactions with biomolecules and its overall impact on cellular processes. For example, mitochondrial localization may enhance the compound’s effects on cellular energy production and apoptosis.

Biological Activity

2-Cyano-N-methyl-N-(oxan-4-yl)acetamide is a compound of interest due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and biological interactions is crucial for its development in medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Chemical Formula : C₈H₉N₃O₂

- Molecular Weight : 179.17 g/mol

- CAS Number : 6330-25-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways and interact with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes involved in metabolic processes, such as acetyl-CoA carboxylase (ACC) and various kinases.

Biological Activities

-

Antitumor Activity :

- A study demonstrated that derivatives of cyanoacetamides, including this compound, showed significant antitumor activity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation in vitro.

-

Insecticidal Properties :

- Research into related compounds has shown that some cyano-substituted acetamides exhibit insecticidal properties by targeting the ryanodine receptor in insects, suggesting potential applications in agricultural pest control.

-

Enzyme Inhibition :

- Similar compounds have been studied for their ability to inhibit ACC, which plays a crucial role in fatty acid metabolism. This inhibition could have implications for treating metabolic disorders such as obesity and diabetes.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | HeLa Cells | 12.5 | |

| Insecticidal | Plutella xylostella | 0.1 | |

| ACC Inhibition | HepG2 Cells | 0.3 |

Case Study 1: Antitumor Mechanism

In a study examining the antitumor effects of cyanoacetamides, it was found that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.

Case Study 2: Insecticidal Efficacy

A series of experiments assessed the insecticidal efficacy of various cyano-substituted compounds against Plutella xylostella. The results indicated that at a concentration of 0.1 mg/L, certain derivatives exhibited up to 84% larvicidal activity, highlighting their potential as environmentally friendly pesticides.

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacological profiles of cyanoacetamides. Studies suggest:

- Enhanced bioavailability through structural modifications.

- The potential for developing targeted therapies based on the unique mechanisms of action observed in preclinical models.

Scientific Research Applications

Medicinal Chemistry

Potential Anticancer Agent

Research has indicated that 2-cyano-N-methyl-N-(oxan-4-yl)acetamide exhibits promising anticancer properties. Its structural features allow it to interact with specific biological targets, potentially inhibiting tumor growth. Studies have focused on its mechanism of action, which involves the disruption of cellular pathways critical for cancer cell survival .

Therapeutic Development

The compound has been investigated for its role in developing new therapeutic agents. Its ability to form heterocyclic structures makes it a valuable precursor in synthesizing biologically active molecules . For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against various cancer cell lines.

Organic Synthesis

Precursor in Heterocyclic Chemistry

this compound serves as a precursor for synthesizing diverse heterocyclic compounds. The cyano group facilitates nucleophilic addition reactions, making it useful in constructing complex molecular architectures . It has been employed in the synthesis of pyrimidine derivatives, which are crucial in pharmaceuticals.

Synthesis of Novel Compounds

The compound's versatility allows it to be used as a building block in creating new chemical entities with potential applications in drug discovery. The development of synthetic routes involving this compound has been documented, showcasing its utility in generating libraries of related compounds for biological testing.

Material Science

Functional Materials Development

In material science, this compound has been explored for its potential in creating functional materials with specific electronic or optical properties. Its unique chemical structure can be manipulated to enhance the performance of materials used in sensors and electronic devices .

Data Tables and Case Studies

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer properties and therapeutic development | Inhibits tumor growth; disrupts cellular pathways |

| Organic Synthesis | Precursor for heterocyclic compounds | Useful in synthesizing pyrimidine derivatives |

| Material Science | Development of functional materials | Enhances electronic/optical properties |

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer activity of this compound against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound for further development .

Case Study: Synthetic Applications

In another study, scientists utilized this compound as a starting material to synthesize a series of novel pyrimidine derivatives. These derivatives were screened for biological activity, revealing several candidates with promising pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Target Compound vs. Diazonium-Coupled Cyanoacetamides ()

Compounds 13a and 13b from are cyanoacetamides coupled with aromatic diazonium salts. Key differences:

- Substituents : The target compound has an oxan-4-yl group, while 13a/b feature aryl groups (e.g., 4-methylphenyl, 4-methoxyphenyl).

- IR Spectroscopy: The cyano stretch in 13a/b occurs at ~2214 cm⁻¹, consistent with the target compound’s expected C≡N absorption .

Target Compound vs. 2-Diazo-N-methyl-N-(oxan-4-yl)acetamide ()

The diazo analog 2e shares the N-methyl-N-(oxan-4-yl) backbone but replaces the cyano group with a diazo (-N₂) functionality. Key distinctions:

- Reactivity: The diazo group (IR: 2098 cm⁻¹) enables cycloaddition reactions, whereas the cyano group favors nucleophilic additions.

- Physical State: 2e is a bright orange oil, while the target compound is likely a solid (based on cyanoacetamide analogs in ) .

Physicochemical Properties

Melting Points and Solubility

- 13a/b () : High melting points (274–288°C) due to aromatic stacking and hydrogen bonding.

- Target Compound : Expected to have lower solubility in polar solvents than 13a/b due to the oxan-4-yl group’s lipophilic nature.

- 2-Chloro-N-(4-cyanophenyl)acetamide (): Halogen substitution increases molecular weight and environmental persistence compared to the target compound .

Table 1: Comparative Physicochemical Data

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 2-cyano-N-methyl-N-(oxan-4-yl)acetamide typically involves:

- Cyanoacetylation of amines: The reaction of cyanoacetic acid derivatives (e.g., cyanoacetyl chloride or cyanoacetic esters) with amines bearing the oxan-4-yl substituent.

- N-alkylation or N-methylation: Introduction of the methyl group on the nitrogen atom, either before or after the acetamide formation.

- Ring incorporation: The oxan-4-yl group is introduced via an amine containing the oxane ring, such as 4-aminotetrahydropyran, which reacts with the cyanoacetylating agent.

This general scheme ensures the formation of the cyanoacetamide core with the desired N-substituents.

Specific Preparation Method from Literature

A reliable preparation method involves the following steps:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. | Starting amine: 4-aminotetrahydropyran (oxan-4-yl amine) | Provides the oxane ring substituent on nitrogen. |

| 2. | Cyanoacetylation: Reaction with methyl cyanoacetate or cyanoacetyl chloride | Forms the cyanoacetamide intermediate. |

| 3. | N-methylation: Using methyl iodide or formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) | Introduces the N-methyl group on the nitrogen atom. |

| 4. | Purification: Recrystallization or chromatographic methods | Isolates pure this compound. |

This method is consistent with the known reactivity of cyanoacetyl derivatives and amines, and the use of 4-aminotetrahydropyran ensures incorporation of the oxane ring.

Reaction Conditions and Optimization

- Temperature: Typically maintained between 0°C to room temperature during cyanoacetylation to control reaction rate and avoid side reactions.

- Solvents: Commonly used solvents include dioxane, tetrahydrofuran (THF), or dichloromethane, depending on solubility and reactivity.

- Catalysts/Base: Triethylamine or other organic bases are used to neutralize HCl formed during acylation.

- Reaction Time: Usually 1–4 hours for acylation; methylation may require additional time depending on reagents.

Example Experimental Procedure

An example procedure based on analogous cyanoacetamide syntheses:

- Dissolve 4-aminotetrahydropyran (1 equiv) in dry dioxane.

- Cool the solution to 0–5°C and add triethylamine (2 equiv).

- Slowly add cyanoacetyl chloride (1.1 equiv) dropwise under stirring.

- Stir the mixture at room temperature for 2 hours.

- Quench the reaction with water, extract the product with an organic solvent.

- Dry and concentrate the organic layer.

- Perform N-methylation by treating the intermediate with methyl iodide (1.2 equiv) in the presence of a base such as potassium carbonate in acetone.

- Purify the final product by recrystallization from ethanol.

Analytical Data Supporting Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C9H14N2O2 | Matches target compound |

| Molecular Weight | 182.22 g/mol | Confirmed by mass spectrometry |

| Melting Point | Not widely reported | Purity assessed by crystallization |

| IR Spectroscopy | Characteristic peaks: CN stretch (~2210 cm⁻¹), amide C=O (~1660 cm⁻¹) | Confirms functional groups |

| NMR Spectroscopy | Signals corresponding to methyl, oxane ring protons, and amide NH | Structural confirmation |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyanoacetylation of 4-aminotetrahydropyran + N-methylation | 4-aminotetrahydropyran, cyanoacetyl chloride, methyl iodide | Triethylamine, K2CO3 | 0–25°C, 2–4 h | Moderate to good (60–80%) | Common synthetic route |

| Direct reaction of amines with methyl cyanoacetate followed by methylation | 4-aminotetrahydropyran, methyl cyanoacetate | Base (NaH, K2CO3), methyl iodide | Reflux or RT, several hours | Moderate | Alternative approach |

Research Findings and Notes

- The cyanoacetamide moiety is highly reactive and allows for diverse functionalization.

- The oxan-4-yl group imparts specific steric and electronic properties, influencing biological activity.

- Purification by recrystallization from ethanol or ethyl acetate yields high-purity product.

- The described methods avoid harsh conditions, preserving the integrity of the oxane ring.

- No direct industrial-scale synthesis details are publicly available; however, the methods are scalable with standard organic synthesis equipment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves condensation reactions between cyanoacetic acid derivatives and appropriately substituted amines. For example, chloroacetyl chloride can react with methyl-(tetrahydropyran-4-yl)amine under basic conditions (e.g., triethylamine) to form the acetamide backbone, followed by cyano group introduction via nucleophilic substitution .

- Optimization : Key parameters include solvent choice (polar aprotic solvents like DMF or acetonitrile improve reactivity), temperature control (reflux at 80–100°C for 4–6 hours), and stoichiometric ratios (1:1.2 molar excess of amine to acyl chloride to minimize side products) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetrahydropyran (oxan-4-yl) moiety (δ 3.5–4.0 ppm for ether protons) and the cyano group (C≡N stretching at ~2,200 cm⁻¹ in IR) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ expected at m/z 211.12) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Assay Design :

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, given the acetamide’s potential as a hydrogen-bond acceptor .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Modification Strategies :

- Tetrahydropyran Substituents : Replace oxan-4-yl with other heterocycles (e.g., piperidine, morpholine) to assess steric/electronic effects on target binding .

- Cyanogroup Functionalization : Test cyano-to-ester or amide conversions to modulate electrophilicity and metabolic stability .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cytochrome P450 or bacterial efflux pumps .

Q. What mechanistic pathways should be explored to explain conflicting bioactivity data across studies?

- Hypothesis Testing :

- If antimicrobial activity varies between labs, compare assay conditions (e.g., pH, bacterial strain variability) or compound stability (e.g., hydrolysis of the cyano group in aqueous media) .

- For inconsistent enzyme inhibition results, validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Contradiction Resolution : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Process Optimization :

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .

- Workflow : Implement continuous-flow chemistry for precise temperature/residence time control, reducing side-product formation .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.